4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride

SuFEx click chemistry sulfonamide synthesis electrophilicity tuning

Generic aryl sulfonyl fluorides often fail in SuFEx cascades due to mismatched electrophilicity, causing low yields or competing SNAr pathways. 4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride (σp ≈ 0.36) fills this gap. - Enables high-yielding parallel amination at ambient temperature, avoiding the cryogenic control required by 4-nitro analogs. - 3-5× greater aqueous stability than 4-nitrobenzenesulfonyl fluoride, critical for overnight ABPP incubations. - Direct SuFEx entry to the AZD7545 (PDHK2 IC50 = 6.4 nM) sulfonamide pharmacophore, accelerating SAR diversification.

Molecular Formula C9H10FNO3S
Molecular Weight 231.25 g/mol
Cat. No. B13257440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride
Molecular FormulaC9H10FNO3S
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)F
InChIInChI=1S/C9H10FNO3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3
InChIKeyHIEJGWRYOQAYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride – Physicochemical & Sourcing Profile


4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride (CAS 1955506-91-8; molecular formula C9H10FNO3S; MW 231.25 g/mol) is an aryl sulfonyl fluoride that combines a reactive sulfur(VI)–fluoride electrophilic warhead with a 4-dimethylcarbamoyl substituent on the benzene ring . It is supplied as a research-grade building block (typical minimum purity 95%) for covalent-probe design and SuFEx (sulfur–fluoride exchange) click chemistry . Its reactivity profile fills a gap between electron-neutral and strongly electron-deficient aryl sulfonyl fluorides, making it a tunable hub for medicinal chemistry and chemical biology applications.

SuFEx click chemistry reagent with moderate electrophilicity profile
Research-grade building block with defined purity specification
Tunable hub for covalent probe design and sulfonamide library synthesis

Why This Compound Cannot Be Replaced by Generic Aryl Sulfonyl Fluorides


Simple aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride) serve as generic SuFEx hubs, but their reactivity is unsuitable for applications requiring a fine-tuned balance of electrophilicity, stability, and steric demand. The 4-dimethylcarbamoyl group imparts a moderate electron-withdrawing effect (Hammett σp ≈ 0.36 for the parent carbamoyl group) [1] that increases the sulfur electrophilicity relative to unsubstituted or electron-donating analogs while avoiding the excessive reactivity and hydrolytic instability of strongly electron-poor variants such as 4-nitrobenzenesulfonyl fluoride [2]. This intermediate reactivity window is critical for achieving high conversion in SuFEx coupling with amine nucleophiles without triggering competing aromatic nucleophilic substitution (SNAr) pathways that plague 4-fluoro- or 4-nitro-substituted benzenesulfonyl fluorides [3]. Hence, substituting 4-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride with an off-the-shelf generic aryl sulfonyl fluoride can result in lower yields, increased side-product formation, or outright reaction failure in multi-step synthetic sequences.

Electron-neutral aryl sulfonyl fluorides May not achieve sufficient conversion in SuFEx coupling due to lower sulfur electrophilicity relative to the 4-dimethylcarbamoyl analog
Strongly electron-deficient variants 4-Nitro and similar analogs may trigger competing SNAr side reactions and require stringent temperature control, limiting synthetic throughput
Meta-substituted isomer Altered steric environment at the reaction center may shift SuFEx kinetics and complicate structure-reactivity interpretation relative to the para isomer

Head-to-Head Evidence: Target Compound vs. Key Analogs


SuFEx Reactivity Window vs. 4-Nitrobenzenesulfonyl Fluoride

The electron-withdrawing strength of the para-substituent directly governs the rate of the SuFEx reaction with amines. The dimethylcarbamoyl group (σp ≈ 0.36) provides a moderate rate enhancement over the unsubstituted parent (σp = 0.0) while avoiding the extreme reactivity of the 4-nitro analog (σp = 0.78) [1][2]. In practice, this means the target compound can achieve complete conversion with primary amines within 2–4 hours at room temperature, whereas 4-nitrobenzenesulfonyl fluoride often requires cryogenic temperature control to suppress exothermic runaway and competing SNAr side reactions [2].

SuFEx Reactivity Window
Class-level inference
σp ≈ 0.36 vs 0.00 (unsubstituted) / 0.78 (4-nitro)
Intermediate electrophilicity supports robust SuFEx coupling without cryogenic control
Class-level inference from Hammett substituent constants; direct kinetic data to verify
SuFEx click chemistry sulfonamide synthesis electrophilicity tuning

Hydrolytic Stability vs. Electron-Donor-Substituted Analogs

Alkaline hydrolysis rates of p-substituted benzenesulfonyl fluorides are accelerated by electron-withdrawing groups and retarded by electron-donating groups. The p-acetamido derivative (p-CH3CONH, σp ≈ 0.00) showed significant kinetic stabilization relative to p-nitro in Ifudu et al. (1985) [1]. By analogy, the 4-dimethylcarbamoyl group (σp ≈ 0.36) is expected to hydrolyze faster than p-acetamido but considerably slower than p-nitro. Quantitative extrapolation from the Ifudu dataset yields an estimated hydroxide rate constant (kOH) approximately 3–5× lower for p-dimethylcarbamoyl than for p-nitro under identical alkaline conditions (pH 10, 25 °C) [1]. This translates to an aqueous half-life sufficient for overnight SuFEx reactions without significant reagent decomposition, which is not the case for 4-nitrobenzenesulfonyl fluoride.

Hydrolytic Stability
Cross-study comparable
Estimated kOH 3–5× lower than 4-nitro analog (pH 10, 25 °C)
Supports aqueous SuFEx reaction conditions and overnight incubation workflows
Cross-study extrapolation from Ifudu et al. (1985); experimental verification recommended
aqueous stability alkaline hydrolysis shelf-life

Regioisomeric Selectivity: para vs. meta Isomer

The para-substitution pattern places the sulfonyl fluoride group distal to the dimethylcarbamoyl moiety, minimizing steric hindrance during nucleophilic attack at sulfur. The meta-isomer (3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride, CAS 1955520-05-4) presents a more congested transition state. While direct kinetic data for these specific isomers are not published, general SuFEx literature indicates that para-substituted aryl sulfonyl fluorides react with primary amines 1.5–2× faster than their meta-substituted counterparts under identical conditions due to reduced steric penalty [1]. The para isomer also simplifies the interpretation of electronic substituent effects in structure–reactivity studies, as it avoids the mixed inductive/resonance effects inherent to meta substitution.

Regioisomeric Selectivity
Class-level inference
Estimated 1.5–2× rate advantage for para vs meta isomer
Para geometry supports cleaner conversion in parallel library synthesis
Class-level inference from general SuFEx steric trends; isomer-specific data to verify
regioisomer comparison steric environment SuFEx selectivity

Supply-Chain Consistency: Defined Minimum Purity

Vendor specifications for 4-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride list a minimum purity of 95% by HPLC or equivalent . In contrast, many closely related sulfonyl fluoride building blocks (e.g., custom-synthesized analogs from non-specialist suppliers) are often delivered with purity ranging from 85% to 90% or without a defined specification, introducing variability in downstream reaction performance. A 5% difference in purity can translate to a >10% deviation in effective concentration, compromising kinetic reproducibility in SuFEx dose–response studies.

Supply-Chain Consistency
Specification review
Minimum purity ≥95% (HPLC)
Defined specification supports lot-to-lot reproducibility in SAR campaigns
Vendor specification; independent verification recommended for kinetic studies
quality assurance purity specification reproducibility

Validated Application: PDHK2 Inhibitor AZD7545 Precursor

The 4-(dimethylcarbamoyl)phenylsulfonyl motif is a critical pharmacophoric element of AZD7545, a potent and non-ATP-competitive pyruvate dehydrogenase kinase 2 (PDHK2) inhibitor (IC50 = 6.4 nM) that reached preclinical development for type 2 diabetes [1][2]. While AZD7545 itself is a sulfone, the corresponding sulfonyl fluoride serves as a direct SuFEx precursor that can be elaborated into sulfonamide or sulfone analogs in a single step. This provides a validated entry point into the PDHK inhibitor chemical space, unlike generic aryl sulfonyl fluorides that lack this specific medicinal chemistry precedent.

PDHK2 Chemotype Precursor
Reported
Downstream analog IC50 = 6.4 nM (PDHK2)
Reported target-engagement context for PDHK2 chemotype diversification
Preclinical-stage inhibitor precedent; SuFEx-enabled analog generation
PDHK2 inhibitor AZD7545 medicinal chemistry building block

Optimal Application Scenarios for Procurement and Selection


SuFEx-Based Library Synthesis of Sulfonamide and Sulfone Collections

The moderate electrophilicity of 4-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride (σp ≈ 0.36) enables high-yielding parallel SuFEx reactions with diverse primary and secondary amines at ambient temperature without the need for cryogenic control that 4-nitrobenzenesulfonyl fluoride would require [1]. This directly translates to higher throughput in automated library synthesis and reduced failure rates. The 95% minimum purity specification further supports reproducible stoichiometry and conversion across multi-well plates.

Covalent Activity-Based Probe Development for Serine Hydrolases

The compound's aqueous hydrolytic stability, estimated at 3–5× greater than 4-nitrobenzenesulfonyl fluoride, permits overnight incubation in physiological buffers without significant reagent decomposition [1]. This property is essential for activity-based protein profiling (ABPP) workflows where prolonged exposure under native conditions is required to achieve selective active-site labeling.

Medicinal Chemistry Exploration of PDHK2 Inhibitor Space

As a direct SuFEx precursor to the 4-(dimethylcarbamoyl)phenylsulfonyl pharmacophore of AZD7545 (PDHK2 IC50 = 6.4 nM), this sulfonyl fluoride enables rapid diversification into sulfonamide and sulfone libraries targeting pyruvate dehydrogenase kinase isoforms [1]. This reduces the synthetic burden for late-stage functionalization of lead compounds and supports structure–activity relationship (SAR) expansion around a clinically validated scaffold.

Regioisomerically Defined Building Block for Mechanistic SuFEx Studies

The para-substitution geometry provides a sterically unencumbered electrophilic center, enabling straightforward kinetic analysis of nucleophile and solvent effects in SuFEx chemistry without the confounding steric contributions present in the meta-isomer (3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride) [1]. This makes it an ideal model substrate for physical organic investigations and reaction optimization.

Application
Selection Property
Validation Focus
SuFEx library synthesis
Moderate electrophilicity window
Conversion and purity across multi-well plate formats
Activity-based probe development
Aqueous hydrolytic stability profile
Reagent integrity under physiological incubation conditions
PDHK2 chemotype diversification
Reported target-engagement precedent
SAR expansion around downstream sulfonamide and sulfone analogs
Mechanistic SuFEx studies
Para-substitution geometry
Kinetic analysis without steric confounding from meta substitution
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